3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine

Glutamate transporter EAAT2/GLT-1 activation Neuroprotection

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine (CAS 893993-67-4) is a thiopyridazine derivative with the molecular formula C₁₇H₁₅N₃S and a molecular weight of 293.39 g/mol. The compound belongs to a class of small-molecule activators of excitatory amino acid transporter 2 (EAAT2), acting at the translational level to enhance EAAT2 protein expression in astrocytes.

Molecular Formula C17H15N3S
Molecular Weight 293.39
CAS No. 893993-67-4
Cat. No. B2535899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine
CAS893993-67-4
Molecular FormulaC17H15N3S
Molecular Weight293.39
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3
InChIInChI=1S/C17H15N3S/c1-13-5-4-6-14(11-13)12-21-17-9-8-16(19-20-17)15-7-2-3-10-18-15/h2-11H,12H2,1H3
InChIKeyOWLVPTWHGUFAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine (893993-67-4): Core Pharmacophore Profile and Procurement-Relevant Identity


3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine (CAS 893993-67-4) is a thiopyridazine derivative with the molecular formula C₁₇H₁₅N₃S and a molecular weight of 293.39 g/mol . The compound belongs to a class of small-molecule activators of excitatory amino acid transporter 2 (EAAT2), acting at the translational level to enhance EAAT2 protein expression in astrocytes [1]. Its chemical structure comprises a pyridazine core bearing a 2-pyridyl substituent at the 6-position and a 3-methylbenzylthioether at the 3-position, a scaffold configuration that has been systematically characterized in structure–activity relationship (SAR) studies focused on glutamate transporter modulation [1].

Why 3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine Cannot Be Casually Replaced by In-Class Thiopyridazine Analogs


Within the thiopyridazine EAAT2 activator series, subtle positional changes on the benzylthioether moiety produce non-linear and functionally significant shifts in potency. SAR analysis demonstrated that the 3-methylbenzyl analog (compound 7‑27) yields a 2.8-fold enhancement of EAAT2 protein levels at 24 h, whereas the 2-methylbenzyl counterpart (7‑4) achieves a 3.5-fold increase and the 4-methylbenzyl derivative (7‑28) only 2.6-fold [1]. Furthermore, replacing the 2‑pyridyl group at the 6‑position of the pyridazine ring with a 3‑pyridyl or 4‑pyridyl moiety consistently reduces or abolishes EAAT2 activation activity [1]. The thioether linkage itself is essential; its oxidation to sulfone or replacement with ether groups markedly diminishes activity [2]. These structural constraints mean that even closely related analogs—such as LDN‑212320 (2‑methyl isomer, CAS 894002‑50‑7) or the 4‑pyridyl variant (CAS 893993‑78‑7)—cannot be treated as interchangeable without altering the pharmacological profile of the experimental system.

Head-to-Head Quantitative Differentiation: 3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine vs. Closest Analogs


EAAT2 Protein Expression Enhancement: 2-Methylbenzyl (Lead) vs. 3-Methylbenzyl vs. 4-Methylbenzyl

A systematic SAR evaluation of benzylthioether-substituted pyridazines at a fixed 10 µM concentration in PA‑EAAT2 astrocyte cells revealed rank‑order potency differences among constitutional isomers [1]. Compound 7‑4 (2‑methylbenzyl, LDN‑212320) increased EAAT2 protein levels 3.5 ± 0.3‑fold at 24 h, whereas its 3‑methylbenzyl regioisomer 7‑27 yielded a 2.8 ± 0.5‑fold increase, and the 4‑methylbenzyl analog 7‑28 showed 2.6 ± 0.4‑fold increase [1]. The 3‑methylbenzyl substitution thus retains meaningful EAAT2 activation activity (∼80% of the 2‑methyl lead) and occupies a distinct potency niche within the series—higher than the 4‑methyl derivative but lower than the 2‑methyl lead—making it valuable for fine‑tuning SAR in programs where maximal potency reduction or alternative off‑target profiles are desired.

Glutamate transporter EAAT2/GLT-1 activation Neuroprotection

Pyridyl Positional Requirement: 2-Pyridyl vs. 3-Pyridyl and 4-Pyridyl Analogs

The 2‑pyridyl substituent at the 6‑position of the pyridazine ring is critical for EAAT2 activation; its replacement with 3‑pyridyl (compound 7‑1) or 4‑pyridyl (compound 7‑2) resulted in loss of detectable activity at 4 h and markedly reduced 24 h activation (2.3 ± 0.8‑fold and 1.9 ± 0.9‑fold, respectively, vs 2.0 ± 0.8‑fold for the reference compound) [1]. This finding was confirmed across multiple benzylthioether partners, indicating a general pharmacophore requirement for the 2‑pyridyl orientation [2]. The commercially available 4‑pyridyl analog 3-((3‑methylbenzyl)thio)-6‑(pyridin‑4‑yl)pyridazine (CAS 893993‑78‑7) is therefore predicted to be substantially less active as an EAAT2 activator than the 2‑pyridyl compound, despite sharing the same 3‑methylbenzylthioether moiety.

EAAT2 activator Heterocyclic SAR Neuropharmacology

Structural Mandate for the Thioether Linkage: Sulfur vs. Oxygen and Sulfone Series

The thioether (‑S‑) bridge connecting the pyridazine core to the benzyl moiety is a non‑negotiable structural feature for EAAT2 activation. In matched‑pair comparisons, replacement of sulfur with oxygen reduced EAAT2 fold‑increase from 6.4 ± 1.0 (7‑17, 2,4‑di‑Me‑Bn thioether) to 2.0 ± 0.9 (8‑7, 2,4‑di‑Me‑Bn ether) at 24 h, and oxidation to sulfone further attenuated activity (9‑1, 2‑Cl‑6‑F‑Bn sulfone: 2.8 ± 0.4‑fold vs. thioether analog 1: 2.0 ± 0.8‑fold) [1]. The 3‑methylbenzylthio derivative 7‑27 retains this critical sulfur atom, whereas sulfone or ether isosteres—even with identical aromatic substitution—would be predicted to lose substantial EAAT2 activation capacity.

Thioether pharmacophore EAAT2 translational activation Medicinal chemistry

Target Application Scenarios for 3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine Based on Quantitative Differentiation Evidence


Fine-Tuning Structure–Activity Relationships in EAAT2 Activator Lead Optimization

The intermediate EAAT2 activation potency of compound 7‑27 (2.8‑fold at 24 h) relative to the 2‑methyl lead (3.5‑fold) and the 4‑methyl analog (2.6‑fold) makes it an ideal tool for probing the steric and electronic tolerance of the benzyl binding pocket [1]. Medicinal chemistry teams can use this compound to establish whether potency reduction is acceptable in exchange for improved selectivity, solubility, or metabolic stability, while maintaining the essential 2‑pyridyl and thioether pharmacophore features.

Negative Control or Comparator Tool in EAAT2-Dependent Neuroprotection Assays

Because the 3‑methylbenzyl derivative consistently underperforms the 2‑methylbenzyl analog at equimolar concentrations across the same assay platform, it can serve as a graded comparator or partial‑agonist control in cell‑based neuroprotection models (e.g., glutamate‑induced excitotoxicity in primary neuron‑astrocyte co‑cultures) [2]. This allows researchers to demonstrate that the observed neuroprotection is specifically linked to the magnitude of EAAT2 translational activation rather than a general pyridazine scaffold effect.

In Vivo PK/PD Bridging Studies with a Less Potent EAAT2 Activator

In murine models, the 2‑methylbenzyl analog LDN‑212320 exhibits efficacy in ALS and epilepsy paradigms at 10–40 mg/kg i.p. [3]. The 3‑methyl analog 7‑27—sharing the identical core scaffold with reduced intrinsic EAAT2 activation potency—provides an opportunity to decouple target engagement from systemic exposure in PK/PD modeling. This is particularly valuable for establishing the relationship between EAAT2 translational activation magnitude and in vivo neuroprotection, or for chronic dosing regimens where modest EAAT2 upregulation may be therapeutically sufficient.

Chemical Biology Probe for Glutamate Transporter Translational Regulation Studies

The compound retains all three critical structural features identified by SAR—2‑pyridyl group, pyridazine core, and thioether linkage—that are required for EAAT2 translational activation [1]. As a close structural analog of the prototypical activator LDN‑212320, yet with a defined potency offset, 7‑27 can be employed in chemical biology experiments to map the concentration–response relationship of EAAT2 protein upregulation in primary astrocytes, iPSC‑derived astrocyte models, or ex vivo brain slice preparations.

Quote Request

Request a Quote for 3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.